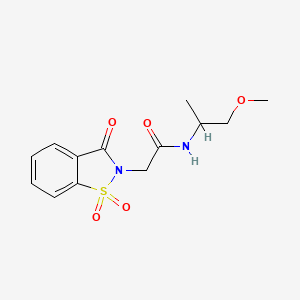
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1-methoxypropan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1-methoxypropan-2-yl)acetamide is a useful research compound. Its molecular formula is C13H16N2O5S and its molecular weight is 312.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1-methoxypropan-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and relevant case studies.
- Molecular Formula : C9H8N2O4S
- Molecular Weight : 240.24 g/mol
- CAS Number : 30763-03-2
- SMILES Representation : NC(=O)CN1C(=O)c2ccccc2S1(=O)=O
Antimicrobial Activity
Research has demonstrated that compounds related to benzothiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent. For instance, a study on similar benzothiazole derivatives reported that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria .
Antifungal Activity
The compound has also been evaluated for antifungal activity. A related study identified that benzothiazole derivatives could inhibit fungal growth effectively. The structure-activity relationship (SAR) analysis indicated that specific substituents on the benzothiazole ring enhance antifungal efficacy .
Toxicity Studies
In toxicity assessments using zebrafish embryos, compounds structurally similar to this compound displayed varying degrees of toxicity. The acute toxicity was classified as low for certain derivatives at concentrations around 20.58 mg/L . This suggests a favorable safety profile for further therapeutic exploration.
Case Studies
Several studies have focused on the synthesis and biological evaluation of benzothiazole derivatives:
- Synthesis and Evaluation : A series of benzothiazole-based compounds were synthesized and evaluated for their biological activities. The study highlighted that modifications at specific positions on the benzothiazole ring significantly influenced their antimicrobial and antifungal properties .
- Structure-Activity Relationship (SAR) : An extensive SAR analysis was conducted on various benzothiazole derivatives, showing that the presence of electron-withdrawing groups improved the antifungal activity against pathogens like Botrytis cinerea, with some compounds achieving EC50 values as low as 14.44 μg/mL .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C9H8N2O4S |
| Molecular Weight | 240.24 g/mol |
| CAS Number | 30763-03-2 |
| Antibacterial Activity | Effective against Gram-positive bacteria |
| Antifungal Activity | Inhibitory effects observed |
| Acute Toxicity (Zebrafish) | 20.58 mg/L (low toxicity) |
Propiedades
IUPAC Name |
N-(1-methoxypropan-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-9(8-20-2)14-12(16)7-15-13(17)10-5-3-4-6-11(10)21(15,18)19/h3-6,9H,7-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOMCOUNIUMONS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













